![molecular formula C15H19N3O2S B2433955 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide CAS No. 878925-51-0](/img/structure/B2433955.png)

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Butyl-PBD. It has a molecular formula of C24H22N2O and a molecular weight of 354.453 . It’s a white crystalline powder .

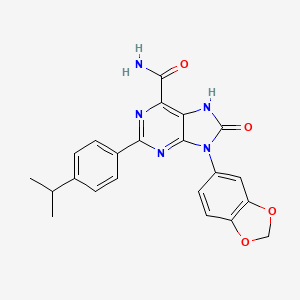

Molecular Structure Analysis

The InChI Key for this compound is XZCJVWCMJYNSQO-UHFFFAOYSA-N . The SMILES representation is CC©©C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 .Physical And Chemical Properties Analysis

This compound has a melting point of 138°C . It’s a white crystalline powder .Scientific Research Applications

- The 1,3,4-oxadiazole moiety in this compound is known for its strong fluorescence properties. Researchers have utilized derivatives of this compound as fluorescent probes and sensors for detecting metal ions, pH changes, and biological molecules. These probes find applications in cellular imaging, environmental monitoring, and disease diagnosis .

- The tert-butylphenyl group contributes to the lipophilicity and stability of the compound. Researchers have explored its antibacterial activity against various strains, including drug-resistant bacteria. By modifying the structure, scientists aim to develop novel antibiotics to combat bacterial infections .

- Some studies suggest that 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide exhibits anti-inflammatory effects. Researchers investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- The electron-rich oxadiazole core makes this compound suitable for use in OLEDs. Researchers have incorporated it into emissive layers to enhance device efficiency and color purity. Its unique electronic properties contribute to OLED performance .

- The combination of electron-donating and electron-accepting groups in this compound makes it interesting for organic photovoltaic applications. Researchers explore its use as an electron transport material or as part of bulk heterojunction solar cells .

- The sulfanyl group can participate in redox reactions, making this compound a potential candidate for molecular switches and devices. Researchers investigate its behavior in response to external stimuli (such as light or voltage) for applications in nanotechnology and molecular electronics .

Fluorescent Probes and Sensors

Antibacterial Agents

Anti-Inflammatory Properties

Organic Light-Emitting Diodes (OLEDs)

Photovoltaic Materials

Molecular Switches and Devices

Mechanism of Action

This compound can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It is also used as an additive to fabricate the polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics .

Safety and Hazards

properties

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZUFKJISFNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)

![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)

![5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2433883.png)

![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)

![N-(4-fluorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2433891.png)